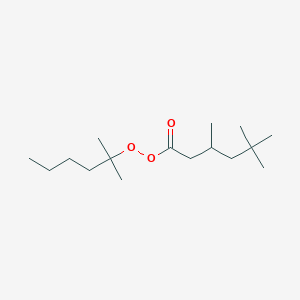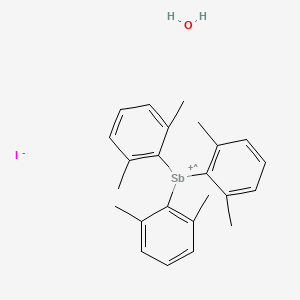
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide
Reduction: N-Benzyl-4-methoxy-N-methylaniline
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-(4-Methoxybenzyl)-N-methylamine
- Benzylamine
Uniqueness
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.
Eigenschaften
CAS-Nummer |
116235-71-3 |
|---|---|
Molekularformel |
C16H20ClNO |
Molekulargewicht |
277.79 g/mol |
IUPAC-Name |
benzyl-(4-methoxyphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CXTIEIXRTYYMBY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


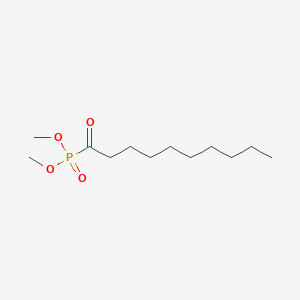
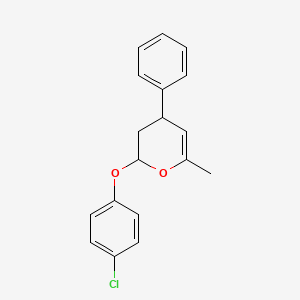
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
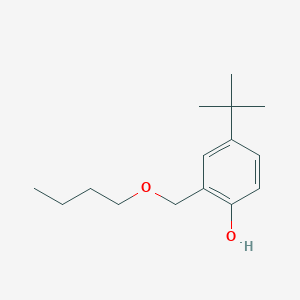
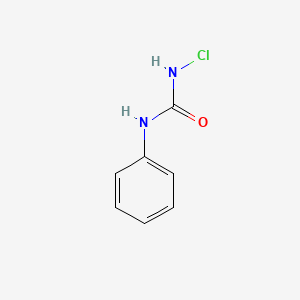
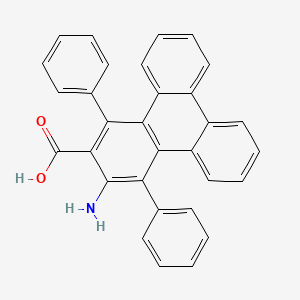
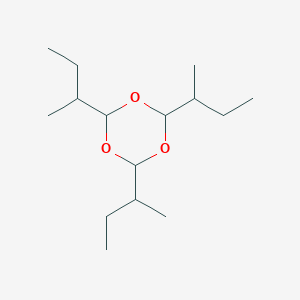
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
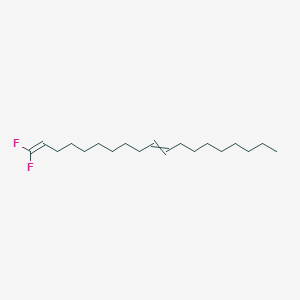
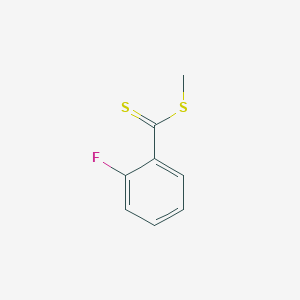
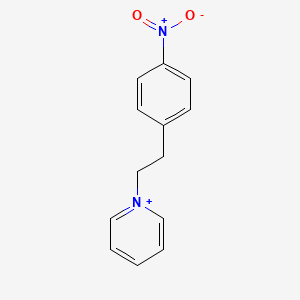
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
